molecular formula C24H48O B3057470 2-docosyloxirane CAS No. 81148-78-9

2-docosyloxirane

Cat. No.: B3057470
CAS No.: 81148-78-9
M. Wt: 352.6 g/mol
InChI Key: JCGRTWRFDLWVDA-UHFFFAOYSA-N
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Description

2-Docosyloxirane is a synthetic long-chain alkyl oxirane supplied as a high-purity compound for research and development purposes. As a member of the epoxide family, this compound features a highly strained three-membered ring containing one oxygen and two carbon atoms, which makes it a valuable electrophilic intermediate in organic synthesis . In laboratory research, this compound serves as a key building block for the synthesis of more complex molecules. Its long alkyl chain contributes significant hydrophobicity, making it of particular interest in studies involving lipid membrane interactions, polymer chemistry, and the development of surfactants or plasticizers . Researchers utilize this compound to introduce a 22-carbon chain with a reactive epoxide moiety, which can be further modified through nucleophilic ring-opening reactions. These reactions can proceed under acidic or basic conditions, typically resulting in attack at the less substituted carbon of the ring to yield a variety of functionalized derivatives, such as alcohols, ethers, and other ether-containing compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this moisture-sensitive compound with appropriate safety precautions, as many epoxides are alkylating agents and require careful use in a well-ventilated laboratory environment .

Properties

IUPAC Name

2-docosyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25-24/h24H,2-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGRTWRFDLWVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001811
Record name 2-Docosyloxirane
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Molecular Weight

352.6 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81148-78-9
Record name 2-Docosyloxirane
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Record name Docosyloxirane
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Record name 2-Docosyloxirane
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Record name Docosyloxirane
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Synthetic Methodologies for 2 Docosyloxirane and Analogues

Ring-Closing Methodologies for Oxirane Formation

These methods involve the formation of the epoxide ring from a precursor molecule through an intramolecular reaction.

A common strategy for forming epoxides is via intramolecular nucleophilic substitution (SN2) reactions, often referred to as an intramolecular Williamson ether synthesis. This typically begins with a vicinal halohydrin, which is a molecule containing both a halogen atom and a hydroxyl group on adjacent carbon atoms. Treatment of a halohydrin with a base deprotonates the hydroxyl group, generating an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the halogen, displacing it, and forming the epoxide ring. This process is highly efficient due to the proximity of the reactive groups organicchemistrytutor.comjove.comlibretexts.orgorganicchemistrytutor.com. For long-chain molecules, this approach can be effectively employed, provided the precursor halohydrin is accessible. For instance, the cyclization of 3-chloro-2-butanol (B1620176) to form cis-2,3-dimethyloxirane exemplifies this method, where the alkoxide attacks the carbon bearing the chlorine, displacing it to form the epoxide jove.com.

The Johnson–Corey–Chaykovsky reaction (CCR) is a prominent method for synthesizing epoxides using sulfur ylides, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide, which act as methylene (B1212753) transfer reagents wikipedia.orgyoutube.comorganic-chemistry.org. These ylides react with carbonyl compounds (aldehydes and ketones) to form epoxides. The reaction proceeds via nucleophilic addition of the ylide to the carbonyl group, followed by the expulsion of the sulfonium (B1226848) cation to close the three-membered ring wikipedia.orgorganic-chemistry.org. This method offers a valuable alternative to the direct epoxidation of alkenes wikipedia.org. While carbenoids are typically associated with cyclopropanation, sulfur ylides are directly involved in epoxide formation from carbonyls.

Intramolecular Nucleophilic Substitution Reactions

Synthesis via Precursor Modification

This category encompasses methods where the epoxide functionality is introduced or the carbon chain is modified to achieve the desired long-chain epoxide.

Synthesizing long-chain epoxides can also be achieved by starting with shorter oxirane derivatives and extending the alkyl chain. Techniques such as Grignard reactions or Wittig reactions can be employed to add carbon units to a precursor molecule, which is then converted into the epoxide. For example, chiral aldehydes can be converted into terminal epoxides, which can then undergo further reactions, such as alkynylation or Grignard additions, to build longer chains and introduce desired functionalities mdpi.commdpi.com.

Hydroxy-fatty acids can serve as precursors for epoxide synthesis. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide), and then an intramolecular nucleophilic substitution can be performed to form the epoxide ring. Alternatively, if a double bond is present in the hydroxy-fatty acid, it can be directly epoxidized. For instance, epoxidation of unsaturated fatty acids, such as oleic acid derivatives, is a common route to fatty epoxides acs.orgfraunhofer.deaocs.org. These epoxidations are frequently carried out using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, often generated in situ organicchemistrytutor.comfraunhofer.deorientjchem.orgmasterorganicchemistry.com.

Chain Elongation Techniques on Shorter Oxirane Derivatives

Novel Synthetic Routes and Green Chemistry Considerations

Recent research has focused on developing more sustainable and environmentally friendly methods for epoxide synthesis, particularly for fatty acid derivatives.

Biocatalytic Epoxidation: Enzymes, such as lipases and peroxygenases, are being explored for the epoxidation of fatty acids and their derivatives mdpi.comrsc.orgmdpi.comcsic.escirad.fr. Lipases can catalyze the formation of peracids from fatty acids and hydrogen peroxide, which then act as epoxidizing agents mdpi.comrsc.orgcirad.fr. Unspecific peroxygenases (UPOs) have shown promise in selectively epoxidizing long-chain terminal alkenes using hydrogen peroxide as a cosubstrate, offering a greener alternative to chemical methods mdpi.comcsic.es. Cytochrome P450 monooxygenases also demonstrate the ability to oxidize unsaturated fatty acids to epoxides with high enantioselectivity nih.gov.

Green Chemical Methods: The use of hydrogen peroxide as an oxidant, often in conjunction with heterogeneous catalysts, is a focus in green chemistry for epoxide synthesis acs.orgmdpi.comgoogle.com. For example, phosphotungstic acid with a phase transfer catalyst has been used for the epoxidation of oleate (B1233923) esters, emphasizing solventless conditions and recoverable catalysts acs.org. The Prileschajew reaction, using peracids (often generated in situ from hydrogen peroxide and carboxylic acids), is a widely used method, and efforts are being made to improve its sustainability by using milder conditions and more efficient catalysts, such as ion exchange resins fraunhofer.demdpi.com.

Enzymatic and Biocatalytic Epoxidation

Enzymatic and biocatalytic approaches offer highly selective and mild methods for epoxide synthesis, aligning with green chemistry principles. Lipases, particularly immobilized lipases such as Candida antarctica lipase (B570770) B (CALB, often marketed as Novozym 435), have demonstrated significant efficacy in the epoxidation of unsaturated fatty acid methyl esters and long-chain alkenes mdpi.comscielo.brresearchgate.netresearchgate.netcirad.fr. These enzymes facilitate the in situ generation of peracids from hydrogen peroxide and a carboxylic acid (or ester), which then perform the epoxidation of the double bond mdpi.comcirad.fr. Studies have reported high conversions, often exceeding 90% and sometimes reaching over 99%, with excellent selectivity for the epoxide product when using these biocatalysts with unsaturated fatty acid derivatives mdpi.comscielo.brresearchgate.net.

Fungal peroxygenases (UPOs) represent another promising class of biocatalysts for the epoxidation of long-chain terminal alkenes (ranging from C12 to C20). Enzymes such as those from Marasmius rotula (MroUPO) have shown remarkable selectivity, achieving over 95% conversion to the terminal epoxide, with other UPOs like Coprinopsis cinerea (rCciUPO) demonstrating high substrate turnover csic.esmdpi.comresearchgate.netcsic.esnih.gov. While cytochrome P450 monooxygenases are also known for alkene epoxidation, they can sometimes require longer reaction times or present challenges related to cofactor regeneration or cellular toxicity when used as whole-cell catalysts orientjchem.orgmdpi.comcsic.es.

Table 1: Overview of Enzymatic and Biocatalytic Epoxidation Methods for Long-Chain Alkenes/Esters

Enzyme/BiocatalystSubstrate TypeOxidantKey Conditions/NotesReported Yield/SelectivityReferences
Candida antarctica Lipase B (CALB)Unsaturated fatty acid methyl esters, Long-chain alkenesH2O2, sometimes with acyl donor (e.g., octanoic acid)Mild temperature (e.g., 30°C), biphasic system (e.g., CH2Cl2/H2O), solvent-free conditions possibleHigh conversion (>90%, >99%), high selectivity mdpi.comscielo.brresearchgate.netresearchgate.netcirad.fr
Fungal Peroxygenases (UPOs) (e.g., MroUPO, rCciUPO)Long-chain terminal alkenes (C12-C20)H2O2Optimized cosolvent, cosubstrate, pH; mild conditionsMroUPO: >95% selectivity; rCciUPO: high turnover csic.esmdpi.comresearchgate.netcsic.esnih.gov
Cytochrome P450 monooxygenasesAlkenesVariousOften whole-cell catalystsVariable; potential drawbacks orientjchem.orgmdpi.comcsic.es

Flow Chemistry Approaches for Continuous Synthesis

Continuous flow chemistry offers advantages in terms of reaction control, safety, scalability, and efficiency for chemical synthesis, including epoxide production. Research has demonstrated the successful application of flow reactors for the epoxidation of various alkenes. For instance, a fixed-bed liquid flow reactor equipped with a solid titanium silicalite-1 (TS-1) catalyst has been employed for the continuous epoxidation of aliphatic and aromatic alkenes using hydrogen peroxide researchgate.net. This system achieved high yields (90-98%) and selectivities (78-99%) for a range of alkenes, including less reactive long-chain terminal alkenes, and maintained consistent performance over extended operational periods (e.g., 150 hours) researchgate.net.

Another approach utilizes a homogeneous manganese catalyst with in situ generated peracetic acid in a continuous flow setup. This method is noted for being inexpensive, sustainable, and scalable, while also mitigating safety risks associated with the handling of highly reactive peracetic acid and the exothermicity of the epoxidation reaction vapourtec.com. While not directly for alkene epoxidation, the development of continuous flow processes for epoxide synthesis from ketones using in situ generated reagents highlights the broader applicability of flow chemistry in this domain acs.org.

Table 2: Continuous Flow Epoxidation Methodologies

Catalyst SystemOxidantSubstrate TypeReactor TypeKey Findings/PerformanceReferences
TS-1 (Titanium Silicalite-1)H2O2Aliphatic/Aromatic alkenes, Long-chain terminal alkenesFixed-bed liquid flow reactorHigh yields (90-98%), high selectivity (78-99%), sustained operation (150 h) researchgate.net
Homogeneous Manganese CatalystPeracetic acid (in situ)AlkenesContinuous flow processInexpensive, sustainable, scalable, reduced safety hazards vapourtec.com

Atom Economy and Waste Minimization in 2-Docosyloxirane Synthesis

The principles of green chemistry are paramount in developing sustainable synthetic methodologies, with atom economy and waste minimization being core tenets acs.orgrsc.orgum-palembang.ac.id. Atom economy, a measure of how many reactant atoms are incorporated into the final desired product, is maximized in addition reactions where all atoms of the reactants contribute to the product rsc.orgum-palembang.ac.id.

Traditional epoxidation methods, such as the chlorohydrin process for ethylene (B1197577) oxide, often involve stoichiometric reagents and generate significant byproducts, including CO2, brine, and chlorinated compounds, leading to poor atom economy and environmental concerns rsc.orgacs.orgnih.gov. In contrast, modern approaches prioritize atom-efficient and waste-reducing strategies.

The use of hydrogen peroxide (H2O2) as an oxidant is highly favored due to its "green" profile, producing only water as a byproduct researchgate.netacs.orgmdpi.comchemmethod.comoup.comresearchgate.netacs.org. Enzymatic epoxidations, which often utilize H2O2, are also inherently atom-economical and environmentally friendly, as enzymes operate under mild conditions and produce water as the primary byproduct mdpi.comcirad.frmdpi.comresearchgate.net. Electrochemical methods that use water as an oxygen source are also being explored as sustainable alternatives, aiming to eliminate CO2 emissions associated with traditional processes acs.org.

Catalytic processes are generally preferred over stoichiometric ones for waste reduction and improved atom economy, as catalysts are used in smaller quantities and can often be recycled um-palembang.ac.id. For example, cobalt-catalyzed coupling reactions involving epoxides and alkenes have demonstrated complete atom economy in intramolecular settings rsc.org. The development of recyclable catalysts and solvent-free or water-based reaction systems further contributes to minimizing the environmental footprint of epoxide synthesis rsc.orgecnu.edu.cn.

Reactivity and Mechanistic Investigations of 2 Docosyloxirane

Nucleophilic Ring-Opening Reactions

The characteristic reaction of 2-docosyloxirane is the nucleophilic ring-opening, which can be catalyzed by either acids or bases. libretexts.org Under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom (C1). libretexts.orglibretexts.orgucalgary.ca Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds through a mechanism with substantial SN1 character, where the nucleophile attacks the more substituted carbon (C2), which can better stabilize the developing positive charge. libretexts.orgmasterorganicchemistry.com

The reaction of this compound with alcohols or phenols results in the formation of 1,2-ether-alcohols. The regioselectivity of this alcoholysis is highly dependent on the catalytic conditions. libretexts.org

Base-Catalyzed Reaction: In the presence of a base, the alkoxide or phenoxide ion acts as the nucleophile, attacking the less sterically hindered C1 position of the epoxide ring. This SN2 attack leads exclusively to the formation of 1-alkoxy-docosan-2-ol or 1-phenoxy-docosan-2-ol. jsynthchem.com

Acid-Catalyzed Reaction: Under acidic conditions, the alcohol or phenol, a weaker nucleophile, attacks the more substituted C2 position after the epoxide oxygen is protonated. masterorganicchemistry.com This pathway yields the isomeric 2-alkoxy-docosan-1-ol or 2-phenoxy-docosan-1-ol.

Table 1: Alcoholysis and Phenolysis of this compound

NucleophileCatalystSite of AttackMajor Product
Alcohol (R-OH)Base (e.g., NaOR)C11-Alkoxy-docosan-2-ol
Alcohol (R-OH)Acid (e.g., H₂SO₄)C22-Alkoxy-docosan-1-ol
Phenol (Ph-OH)Base (e.g., NaOPh)C11-Phenoxy-docosan-2-ol
Phenol (Ph-OH)Acid (e.g., H₂SO₄)C22-Phenoxy-docosan-1-ol

Amines, being effective nucleophiles, readily open the epoxide ring of this compound without the need for strong catalysts to yield valuable amino alcohols. jsynthchem.comresearchgate.net The reaction, known as aminolysis, typically proceeds via an SN2 mechanism where the amine directly attacks an electrophilic carbon of the epoxide. chemistrysteps.comyoutube.com Due to the inherent basicity of amines and the steric hindrance at C2, the nucleophilic attack occurs at the terminal C1 position. This regioselectivity leads to the formation of 1-amino-docosan-2-ol derivatives. The use of primary or secondary amines results in the corresponding secondary or tertiary amino alcohols, respectively. nih.gov

Table 2: Aminolysis of this compound

NucleophileSite of AttackProduct
Ammonia (NH₃)C11-Amino-docosan-2-ol
Primary Amine (R-NH₂)C11-(Alkylamino)-docosan-2-ol
Secondary Amine (R₂NH)C11-(Dialkylamino)-docosan-2-ol

The reaction of this compound with carboxylic acids and their anhydrides produces hydroxy esters and acyloxy esters, respectively. These reactions are synthetically useful for introducing ester functionalities into long alkyl chains.

Carboxylic Acids: The ring-opening of this compound by a carboxylic acid can be performed under thermal conditions or with catalysis. The carboxylate anion acts as the nucleophile. In a regioselective SN2 reaction, the carboxylate attacks the C1 position to yield a 2-hydroxy-1-docosyl ester. clockss.org

Acid Anhydrides: Acid anhydrides react with this compound in a similar fashion to produce an ester. libretexts.orgchemistrystudent.com One acyl group from the anhydride (B1165640) acylates the epoxide, leading to a 2-acyloxy-1-docosyl ester, while the other forms a carboxylate leaving group. uobasrah.edu.iq The reaction typically requires heat or catalysis.

Table 3: Reaction with Carboxylic Acids and Anhydrides

ReagentSite of AttackProductByproduct
Carboxylic Acid (RCOOH)C12-Hydroxy-1-docosyl esterNone
Acid Anhydride (RCO)₂OC12-Acyloxy-1-docosyl esterCarboxylate (RCOO⁻)

The hydrolysis of this compound yields docosane-1,2-diol (B1203816), a vicinal diol. ontosight.ainih.gov This transformation can occur under either acidic or basic conditions, with the mechanism dictating the initial point of nucleophilic attack. viu.calibretexts.org

Base-Catalyzed Hydrolysis: In the presence of hydroxide (B78521) ions (OH⁻), the strong nucleophile attacks the less substituted C1 carbon in a direct SN2 reaction. Subsequent protonation of the resulting alkoxide by water yields docosane-1,2-diol. libretexts.org

Acid-Catalyzed Hydrolysis: In an acidic medium, the epoxide oxygen is protonated, making the ring more susceptible to attack by a weak nucleophile like water. masterorganicchemistry.com The attack occurs preferentially at the more substituted C2 carbon, which can better stabilize the partial positive charge of the transition state. libretexts.org Deprotonation of the intermediate yields the same docosane-1,2-diol product.

The regioselectivity of nucleophilic attack on the asymmetric this compound ring is a critical aspect of its reactivity, determined primarily by the reaction conditions. libretexts.orgd-nb.info The stereochemical outcome is also predictable, with most ring-opening reactions proceeding with high stereoselectivity. researchgate.netorganic-chemistry.org

The reaction is highly regioselective. Under basic or neutral conditions (SN2 mechanism), the nucleophile consistently attacks the less sterically hindered primary carbon (C1). ucalgary.ca Under acidic conditions (SN1-like mechanism), the nucleophile attacks the secondary carbon (C2), which is better able to stabilize a partial positive charge. libretexts.org

Stereochemically, the ring-opening is a stereospecific process. The reaction proceeds via a backside attack, leading to an inversion of the configuration at the center of attack. researchgate.net This SN2-type displacement results in a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.

Table 4: Summary of Regioselectivity in this compound Ring-Opening

Reaction ConditionMechanismSite of Nucleophilic AttackRationale
Basic / NeutralSN2C1 (Less substituted)Steric hindrance at C2 is minimized. ucalgary.ca
AcidicSN1-likeC2 (More substituted)Positive charge is better stabilized at the secondary carbon. libretexts.orgmasterorganicchemistry.com

The regiochemical outcome of the ring-opening of this compound is a direct consequence of the interplay between steric and electronic factors. clockss.orgnih.gov

Steric Factors: Steric effects are the dominant influence in reactions under basic or neutral conditions. wikipedia.org The nucleophile, often a strong base, preferentially attacks the less crowded C1 position to avoid steric repulsion from the bulky docosyl chain attached to C2. ucalgary.ca This steric hindrance makes the SN2 reaction at C2 significantly slower than at C1.

Electronic Factors: Electronic effects become the controlling factor under acidic conditions. wikipedia.org Protonation of the epoxide oxygen makes the C-O bonds weaker and induces a partial positive charge on the carbon atoms. The secondary carbon (C2) is more capable of stabilizing this positive charge than the primary carbon (C1) through the electron-donating inductive effect of the long alkyl chain. This electronic stabilization lowers the activation energy for nucleophilic attack at C2, making it the preferred reaction site despite being more sterically hindered. d-nb.info

Regioselectivity and Stereoselectivity in Ring Opening

Catalytic Effects on Selectivity

The reactivity and selectivity of ring-opening reactions of this compound, a long-chain terminal epoxide, are significantly influenced by the choice of catalyst. Catalysts can direct the reaction towards a specific regio- or stereoisomer, which is crucial for the synthesis of well-defined polymers and other fine chemicals. The catalytic effects are broadly categorized into those influencing regioselectivity (the site of nucleophilic attack) and those controlling stereoselectivity (the spatial arrangement of the resulting polymer).

In the case of unsymmetrical epoxides like this compound, which has a primary and a secondary carbon in the oxirane ring, the site of nucleophilic attack is a key determinant of the final product structure. Lewis acid catalysts are commonly employed to activate the epoxide ring towards nucleophilic attack. The regioselectivity of Lewis acid-catalyzed ring-opening of terminal epoxides is influenced by both steric and electronic factors. organic-chemistry.org For aliphatic epoxides, nucleophilic attack generally occurs at the less sterically hindered carbon (the primary carbon), following an S\textsubscript{N}2-like mechanism. organic-chemistry.orglibretexts.org However, the nature of the Lewis acid and the nucleophile can alter this preference. For instance, some Lewis acids can promote attack at the more substituted carbon by stabilizing the partial positive charge that develops at this position in the transition state, imparting some S\textsubscript{N}1 character to the reaction. libretexts.orgtestbook.com

Stereoselectivity in the polymerization of epoxides is another critical aspect controlled by catalysts. The use of chiral catalysts can lead to the formation of isotactic or syndiotactic polymers from racemic mixtures of epoxides. acs.orgrsc.org For instance, certain chiral salen-metal complexes have been shown to be highly effective in the enantioselective ring-opening of terminal epoxides, leading to polymers with high degrees of stereoregularity. acs.orgunits.it Bimetallic catalysts, where two metal centers cooperate to activate the epoxide and the nucleophile, have also demonstrated high stereoselectivity and activity in epoxide polymerization. acs.org The ancillary ligands surrounding the metal center and the growing polymer chain itself play a crucial role in dictating the stereochemistry of the enchainment. acs.org

The table below summarizes the expected catalytic effects on the selectivity of this compound reactions based on findings for other long-chain epoxides.

Catalyst TypeExpected Effect on this compound ReactionsReference
Standard Lewis Acids (e.g., AlCl₃, BF₃)Predominantly S\textsubscript{N}2-like attack at the less hindered primary carbon. organic-chemistry.orglibretexts.org
Chiral Salen-Metal Complexes (e.g., (salen)CrN₃)Enantioselective ring-opening, leading to isotactic poly(this compound). acs.orgunits.it
Bimetallic CatalystsHigh stereoselectivity and increased polymerization rate. acs.org
Organoboron CatalystsCan produce isotactic-enriched polyethers. rsc.orgresearchgate.net

Electrophilic Ring-Opening Reactions

The strained three-membered ring of this compound is susceptible to cleavage by electrophilic reagents. These reactions typically proceed via activation of the epoxide oxygen by an electrophile, followed by nucleophilic attack on one of the ring carbons. The regioselectivity of the ring-opening is a key feature of these reactions.

Reactions with Lewis Acids

Lewis acids activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. masterorganicchemistry.com This activation enhances the electrophilicity of the ring carbons. For a terminal epoxide like this compound, the subsequent nucleophilic attack can occur at either the primary (C1) or the secondary (C2) carbon.

The regioselectivity of Lewis acid-catalyzed ring-opening is a subject of detailed study and is influenced by a balance of steric and electronic effects. organic-chemistry.org Generally, for unhindered aliphatic epoxides, the reaction proceeds via an S\textsubscript{N}2-like mechanism where the nucleophile attacks the less sterically hindered primary carbon. libretexts.org However, the choice of Lewis acid and reaction conditions can influence the transition state, leading to varying degrees of S\textsubscript{N}1 character. A more S\textsubscript{N}1-like transition state would favor attack at the more substituted secondary carbon, which can better stabilize a developing positive charge. testbook.com For example, erbium(III) triflate has been shown to be an efficient catalyst for the regioselective ring-opening of epoxides by various nucleophiles. organic-chemistry.org For aliphatic epoxides, this catalyst generally directs the nucleophile to the less substituted carbon. organic-chemistry.org

The table below illustrates the expected major products from the Lewis acid-catalyzed ring-opening of this compound with different nucleophiles, based on general principles for terminal epoxides.

Lewis AcidNucleophileExpected Major ProductPredominant MechanismReference
Er(OTf)₃Methanol (B129727)1-Methoxy-2-docosanolS\textsubscript{N}2-like organic-chemistry.org
Ti(OiPr)₄Isopropanol1-Isopropoxy-2-docosanolS\textsubscript{N}2-like masterorganicchemistry.com
ZnI₂TMSCN1-Cyano-2-isocyanatodocosaneS\textsubscript{N}2-like masterorganicchemistry.com

Reactions with Brønsted Acids

Brønsted acids catalyze the ring-opening of epoxides by protonating the epoxide oxygen, which creates a good leaving group (a hydroxyl group) and activates the ring for nucleophilic attack. testbook.commasterorganicchemistry.com In the case of an asymmetric epoxide like this compound, the regioselectivity of the attack by the nucleophile is a key consideration.

The mechanism of Brønsted acid-catalyzed ring-opening is often described as a borderline S\textsubscript{N}1/S\textsubscript{N}2 mechanism. libretexts.orgtestbook.com After protonation of the epoxide oxygen, the C-O bonds are weakened. While a full carbocation does not typically form, a significant partial positive charge can develop on the carbon atoms. The more substituted secondary carbon of this compound can better stabilize this partial positive charge. stackexchange.com Consequently, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon. testbook.comstackexchange.comtransformationtutoring.com This is in contrast to base-catalyzed ring-opening, which typically occurs at the less substituted carbon. transformationtutoring.com

The reaction of this compound with a Brønsted acid like HBr would be expected to yield primarily 1-bromo-2-docosanol. The stereochemistry of the reaction is typically trans, as the nucleophile attacks from the side opposite to the protonated epoxide oxygen. pearson.com

Polymerization Chemistry of this compound

This compound, as a long-chain alkyl epoxide, is a valuable monomer for the synthesis of hydrophobic and amphiphilic polyethers through ring-opening polymerization (ROP). nih.govd-nb.inforesearchgate.net Both anionic and cationic mechanisms can be employed to achieve this polymerization.

Anionic Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) of epoxides is a well-established method for producing polyethers with controlled molecular weights and narrow molecular weight distributions. d-nb.inforesearchgate.net The polymerization is typically initiated by a strong nucleophile, such as an alkoxide or an organometallic compound. wikipedia.org

The mechanism involves the nucleophilic attack of the initiator on one of the carbon atoms of the epoxide ring. For an unsymmetrical epoxide like this compound, this attack predominantly occurs at the less sterically hindered primary carbon atom (C1) via an S\textsubscript{N}2 mechanism. psu.edu This results in the formation of a secondary alkoxide, which then acts as the propagating species, attacking another monomer molecule at its primary carbon. This process repeats, leading to the formation of a polyether chain. psu.edu

The polymerization of long-chain alkyl epoxides like this compound via AROP can be challenging due to potential side reactions. d-nb.info However, strategies such as the use of crown ethers to chelate the counter-ion can improve the control over the polymerization. rsc.org AROP of long-chain alkyl glycidyl (B131873) ethers, which are structurally related to this compound, has been shown to proceed with good control, enabling the synthesis of well-defined amphiphilic block copolymers when combined with hydrophilic monomers like ethylene (B1197577) oxide. acs.org

Cationic Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) of epoxides is another important method for synthesizing polyethers. wikipedia.org This process is initiated by electrophilic species, such as protonic acids or Lewis acids in the presence of a co-initiator. mdpi.commdpi.com

The initiation step involves the reaction of the initiator with the epoxide monomer to form a tertiary oxonium ion. nih.gov The propagation then proceeds via nucleophilic attack of a monomer molecule on one of the carbon atoms of the activated, positively charged ring of the growing chain end. The mechanism can have both S\textsubscript{N}1 and S\textsubscript{N}2 character. wikipedia.org For terminal epoxides, the attack can occur at both the primary and secondary carbons, which can lead to a polymer with a less regular structure compared to that obtained by AROP. mdpi.com

The polymerization of 2-oxazolines, which also proceeds via CROP, has been extensively studied and provides insights into the general principles of this type of polymerization. rsc.org For epoxides, the stability of the cationic propagating species influences the polymerization mechanism. wikipedia.org The use of specific catalysts can help to control the polymerization and the structure of the resulting poly(this compound).

Copolymerization with Other Monomers

The copolymerization of epoxides with carbon dioxide (CO₂) is a significant pathway for chemical fixation of CO₂ into valuable polymeric materials, namely aliphatic polycarbonates. nsf.govox.ac.uknih.gov This process, known as ring-opening copolymerization (ROCOP), transforms thermodynamically stable CO₂ into polymers with potential applications due to their biodegradability and biocompatibility. nih.govmdpi.com While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the well-established mechanisms for other terminal epoxides, such as propylene (B89431) oxide (PO), provide a strong basis for understanding its reactivity. nsf.govmdpi.com

The reaction involves the alternating insertion of the epoxide and CO₂ monomers into a growing polymer chain, a process heavily dependent on the catalyst system employed. nsf.govnih.gov The general mechanism, known as the coordination-insertion mechanism, proceeds through several key steps. Initially, the epoxide coordinates to a metal catalyst center, which activates the ring. This is followed by a nucleophilic attack that opens the strained epoxide ring, creating a metal alkoxide intermediate. Subsequently, CO₂ inserts into the metal-alkoxide bond to form a metal carbonate. This carbonate species then reacts with another epoxide molecule, regenerating the alkoxide intermediate and propagating the polymer chain. nsf.govnih.gov

A variety of catalysts have been developed for this transformation, which can be broadly classified as homogeneous and heterogeneous.

Homogeneous Catalysts: These are typically discrete metal complexes that are soluble in the reaction medium. Common examples include salen or porphyrin complexes of metals like Cobalt(III) and Chromium(III), often used with a co-catalyst. nih.gov Dimeric zinc complexes with β-diiminate (BDI) ligands have also shown high activity, even at low CO₂ pressures. nih.gov These catalysts are known for their high selectivity, often leading to perfectly alternating polycarbonates with a high degree of control over the polymer's molecular weight and structure. ox.ac.uknih.gov

Heterogeneous Catalysts: These are solid-state catalysts that are insoluble in the reaction medium. Key examples include double metal cyanide (DMC) complexes (e.g., Zn₃[Co(CN)₆]₂) and zinc glutarate. mdpi.comnih.gov DMC catalysts are noted for their high activity but sometimes result in the formation of poly(ether-carbonates) rather than perfectly alternating copolymers, indicating that consecutive epoxide insertions (ether linkages) can occur alongside carbonate linkages. mdpi.comnih.gov

The copolymerization of this compound with CO₂ would be expected to yield poly(this compound carbonate). The long C₂₀ alkyl chain of the this compound monomer would impart significant hydrophobicity and potentially semi-crystalline properties to the resulting polymer, features that are of interest for applications in specialized materials. A side reaction that can occur during this process is the formation of cyclic carbonates, which arises from a "backbiting" reaction where the growing polymer chain end attacks itself. mdpi.com

Rearrangement Reactions

Isomerization Pathways

Epoxides, including long-chain terminal epoxides like this compound, can undergo rearrangement reactions to form isomeric carbonyl compounds, primarily aldehydes and ketones. These isomerizations are typically catalyzed by acids, particularly Lewis acids, which activate the epoxide ring for cleavage. doi.orgpsu.edu

The generally accepted mechanism for acid-catalyzed epoxide rearrangement involves the following key steps:

Protonation or Coordination: The reaction initiates with the protonation of the epoxide oxygen by a Brønsted acid or coordination to a Lewis acid center. psu.edu This step makes the epoxide a better leaving group.

Ring Opening and Carbocation Formation: The activated epoxide ring opens to form a carbocation intermediate. For a terminal epoxide like this compound, ring opening can occur at either C1 (primary) or C2 (secondary). Cleavage at the C1-O bond would lead to a more stable secondary carbocation at C2, while cleavage at the C2-O bond would result in a less stable primary carbocation at C1. The formation of the secondary carbocation is generally favored. psu.edu

1,2-Hydride or Alkyl Shift: The carbocation intermediate then rearranges to a more stable structure. This occurs via a 1,2-shift, where a hydride or an alkyl group from an adjacent carbon migrates to the positively charged carbon.

Hydride Shift: Migration of a hydride from C1 to the C2 carbocation results in the formation of an aldehyde. For this compound, this pathway would yield docosanal .

Alkyl Shift: While less common for terminal epoxides, a shift of an alkyl group could occur. However, in the case of this compound, the only group on C2 available to shift is the long C₂₀H₄₁ chain, which is not a typical migrating group in this context. The primary rearrangement product from the C2 carbocation is the ketone. Formation of the ketone occurs after the initial ring opening at the C1 position, generating a secondary carbocation at C2. A subsequent 1,2-hydride shift from the C2 position to an intermediate species leads to the formation of the ketone, 2-docosanone . doi.org

Studies on the rearrangement of long straight-chain 1,2-alkane epoxides have shown that the main products are indeed the corresponding aldehydes and ketones. doi.org The selectivity towards either the aldehyde or ketone can be influenced by the choice of catalyst and reaction conditions. For instance, some solid acid catalysts like zeolites or mesoporous materials (e.g., Al-MCM-41) have been investigated for these transformations, offering potential advantages in terms of catalyst recovery and product selectivity over homogeneous Lewis acids like BF₃ or ZnCl₂. doi.orgpsu.edu

ReactantCatalyst TypeMajor Isomerization Products
This compoundAcid (Brønsted or Lewis)Docosanal
This compoundAcid (Brønsted or Lewis)2-Docosanone

Oxidative and Reductive Transformations

Selective Cleavage and Functionalization

The strained three-membered ring of this compound makes it susceptible to various ring-opening reactions, which can be used for selective cleavage of the molecule or for the introduction of new functional groups.

Oxidative Cleavage: Oxidative cleavage of epoxides can lead to the formation of aldehydes, ketones, or carboxylic acids. One common strategy involves a two-step process starting from the corresponding alkene (1-docosene).

Epoxidation: 1-docosene (B72489) is first converted to this compound. This can be achieved using various epoxidizing agents, such as peroxyacids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. orientjchem.org Enzymatic epoxidation using peroxygenases has also been demonstrated for long-chain terminal alkenes. mdpi.com

Oxidative Ring-Opening: The resulting epoxide can then be cleaved. For instance, periodate (B1199274) or lead tetraacetate can cleave the corresponding 1,2-diol (formed by hydrolysis of the epoxide) to yield aldehydes. Direct oxidative cleavage of long-chain terminal alkenes to carboxylic acids using hydrogen peroxide catalyzed by heteropoly acids has also been reported, representing a more direct route. acs.org A dual oxidation system using a high-valent copper(III) compound and DMSO has been shown to convert epoxides into 1,2-diketones through a radical ring-opening rearrangement followed by oxygenation. acs.org

Selective Functionalization via Nucleophilic Ring-Opening: The most versatile method for functionalizing epoxides is through nucleophilic ring-opening reactions. jsynthchem.com In these reactions, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-nucleophile bond. For an unsymmetrical terminal epoxide like this compound, the regioselectivity of the attack is crucial.

Under basic or neutral conditions: The nucleophile typically attacks the less sterically hindered carbon atom (C1) via an Sₙ2 mechanism. jsynthchem.com

Under acidic conditions: The nucleophile attacks the more substituted carbon atom (C2), which can better stabilize the partial positive charge in the transition state. jsynthchem.com

A wide range of nucleophiles can be used, allowing for the introduction of diverse functional groups. Studies on fatty acid epoxides, which are structurally similar to this compound, demonstrate the breadth of these transformations. csic.es

NucleophileReaction ConditionMajor ProductFunctional Group Introduced
H₂OAcidic or BasicDocosane-1,2-diolDiol
ROH (Alcohol)Acidic or Basic1-Alkoxy-2-docosanol or 2-Alkoxy-1-docosanolEther
RCOOH (Carboxylic Acid)N/A1-Acyloxy-2-docosanolEster
N₃⁻ (Azide)N/A1-Azido-2-docosanolAzide
R₂CuLi (Organocuprate)N/ABranched-chain hydroxyalkaneAlkyl

These reactions provide pathways to a variety of functionalized long-chain alkanes, which can serve as valuable intermediates in the synthesis of surfactants, lubricants, and polymers. csic.es

Reductive Ring Opening

Reductive ring-opening of epoxides is a key transformation that converts them into alcohols. For this compound, this reaction results in the formation of the corresponding secondary alcohol, 2-docosanol .

The reaction is typically carried out using metal hydride reagents or catalytic hydrogenation.

Metal Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on one of the epoxide carbons. Consistent with the Sₙ2 mechanism under basic/neutral conditions, the hydride attacks the less sterically hindered terminal carbon (C1) of this compound. Subsequent protonation of the resulting alkoxide during workup yields the secondary alcohol, 2-docosanol. sci-hub.seresearchgate.net

Catalytic Hydrogenation: This method involves reacting the epoxide with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel. mdpi.com The reaction conditions (temperature, pressure, catalyst choice) must be carefully controlled. While this method can be effective, it sometimes leads to side reactions, including over-reduction or rearrangement, particularly under harsh conditions. For instance, attempts to selectively hydrogenate other functional groups in a molecule containing an epoxide can sometimes lead to undesired reductive ring-opening of the epoxide itself. mdpi.com

The regioselectivity of the reductive ring-opening is a critical aspect. For terminal epoxides like this compound, both methods predominantly yield the secondary alcohol due to the preferential attack at the sterically more accessible primary carbon.

ReagentTypical ProductReaction Type
Lithium Aluminum Hydride (LiAlH₄)2-DocosanolNucleophilic Hydride Attack
H₂ / Metal Catalyst (e.g., Pd/C)2-DocosanolCatalytic Hydrogenolysis

Theoretical and Computational Studies of 2 Docosyloxirane

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and reaction pathways of molecules like 2-docosyloxirane.

Electronic Structure and Bonding Analysis

DFT calculations are capable of providing detailed insights into the electronic structure of this compound, including the distribution of electron density, molecular orbitals, and the nature of chemical bonds. The epoxide ring, with its strained three-membered structure, is inherently electron-deficient and susceptible to nucleophilic attack. The long docosyl (C22H45) chain, while primarily contributing through van der Waals forces and steric effects, can subtly influence the electronic environment of the epoxide moiety.

Analysis of molecular orbitals can reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting reactivity. Bonding analysis, often performed using methods like Mulliken population analysis or the calculation of bond orders, quantifies the strength and nature of the covalent bonds within the molecule, including the C-O bonds of the epoxide ring stackexchange.comuba.ar. These analyses help in understanding the stability of the epoxide ring and its susceptibility to cleavage. While specific DFT studies on this compound's electronic structure are not extensively detailed in the provided search results, general principles of DFT applied to epoxides suggest that such calculations would reveal the polarized nature of the C-O bonds in the epoxide ring and the delocalization of electron density.

Conformational Analysis of Long Alkyl Chains

These analyses aim to identify the lowest energy conformers and understand the energy barriers between them. For molecules with long alkyl chains, such as this compound, the chain can adopt various extended zig-zag or coiled structures. The relative orientation of the docosyl chain with respect to the epoxide ring can affect the accessibility of the epoxide carbons to incoming reagents. While specific conformational studies for this compound are not directly cited, studies on similar long-chain molecules demonstrate the importance of these analyses for predicting physical properties and reactivity mdpi.comresearchgate.net.

Transition State Characterization for Ring-Opening Reactions

The ring-opening of epoxides is a fundamental reaction, and understanding its mechanism requires characterizing the transition states involved. Quantum chemical calculations, particularly DFT, are crucial for this purpose. These calculations can map out the reaction pathways, identify the transition state structures, and determine the associated activation energies.

For epoxides, ring-opening can occur under acidic or basic conditions, with distinct mechanisms. Under basic conditions, the reaction typically proceeds via an SN2-like mechanism, where the nucleophile attacks the less substituted carbon of the epoxide ring, leading to inversion of stereochemistry masterorganicchemistry.comlibretexts.orgd-nb.infoic.ac.uk. Under acidic conditions, the epoxide oxygen is first protonated, activating the ring, and the nucleophile attacks the more substituted carbon, exhibiting some SN1-like character masterorganicchemistry.comlibretexts.org. The long docosyl chain in this compound might influence the precise energetics and transition state geometries due to steric and electronic effects, though the primary reactivity is dictated by the epoxide moiety. Studies on similar epoxides, like epichlorohydrin (B41342), have successfully characterized transition states for alcoholysis reactions using DFT, providing activation energies in the range of 50-60 kJ/mol researchgate.netnsf.gov.

Reaction Pathway Energetics and Kinetics

Beyond identifying transition states, quantum chemical calculations provide quantitative data on reaction pathway energetics and kinetics. This includes calculating activation energies (ΔG‡), reaction energies (ΔGr), and subsequently, rate constants. These parameters are vital for predicting the feasibility and speed of reactions involving this compound, such as its ring-opening.

For instance, DFT calculations have been used to determine activation energies for the ring-opening of epoxides with alcohols, showing values around 53 ± 7 kJ/mol for epichlorohydrin with methanol (B129727) under specific catalytic conditions researchgate.netnsf.gov. These calculations also help elucidate regioselectivity, predicting which carbon atom in an asymmetric epoxide the nucleophile will attack. The long docosyl chain could influence these energetics through subtle inductive or steric effects, potentially altering the activation barriers compared to shorter-chain epoxides. The kinetic data derived from these calculations can be used to model reaction rates under various conditions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in condensed phases, providing insights into intermolecular interactions, conformational changes over time, and diffusion processes.

Intermolecular Interactions in Solution and Condensed Phases

Studies on similar long-chain molecules and polymers using MD simulations have revealed how chain length and flexibility impact intermolecular interactions and phase behavior researchgate.netaip.orgmdpi.commdpi.com. For this compound, MD simulations could explore how the docosyl chain influences the orientation and proximity of the epoxide ring to potential reactants or catalytic sites in solution. The simulations can also provide information on properties like the radius of gyration (Rg), which indicates the compactness of the molecule, and radial distribution functions (RDFs), which describe the spatial arrangement of molecules relative to each other, thereby characterizing intermolecular interactions dovepress.com.

Self-Assembly and Aggregation Behavior

Structure-Reactivity Relationship Modeling

Understanding how the molecular structure of this compound influences its chemical reactivity is crucial for predicting its behavior in various chemical transformations. This is often achieved through computational modeling and quantitative structure-activity relationships (QSAR).

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity for this compound involves understanding how its specific structure dictates the preferred pathways for chemical reactions, particularly epoxide ring-opening. Epoxides are known to undergo nucleophilic attack, leading to ring opening. The regioselectivity of this attack (i.e., which carbon of the oxirane ring is attacked) depends on the reaction conditions and the substituents on the epoxide.

Under basic or neutral conditions, nucleophilic attack typically occurs via an SN2 mechanism, favoring the less substituted carbon due to steric factors libretexts.orglibretexts.org. In this compound, this would mean attack at the CH2 carbon. However, if the docosyl group is attached to the CH carbon, the steric bulk of the docosyl chain might influence the approach of the nucleophile.

Under acidic conditions, the reaction proceeds with significant SN1 character. The protonation of the epoxide oxygen stabilizes the developing positive charge on the carbon atom. This leads to preferential attack at the more substituted carbon, which can better stabilize the positive charge through inductive or hyperconjugative effects libretexts.orglibretexts.org. For this compound, this would imply attack at the carbon bearing the docosyl group. Computational studies using Density Functional Theory (DFT) can provide insights into reaction mechanisms, transition states, and energy barriers, helping to predict regioselectivity and stereoselectivity nih.govmdpi.compitt.edurwth-aachen.de. For example, studies on other epoxides have shown that electronic effects of substituents and steric hindrance are key factors determining regioselectivity nih.govnih.govlibretexts.orgacs.orgacs.org. The long docosyl chain would primarily exert a steric influence, potentially directing nucleophilic attack away from the carbon it is attached to, especially under SN2 conditions. Furthermore, computational studies can model the influence of catalysts and ligands on reaction pathways, aiding in the design of selective transformations mdpi.compitt.eduacs.org.

Non Clinical Applications of 2 Docosyloxirane Derived Materials

Polymeric Materials and Resins

Long-chain epoxides, including 2-docosyloxirane, are instrumental in developing specialty polymeric materials due to their ability to undergo ring-opening polymerization. These polymers often exhibit unique thermal and mechanical properties influenced by the long alkyl chains.

Epoxy resins are thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength specialchem.com. While traditional epoxy resins are often derived from bisphenol A diglycidyl ether (DGEBA), the incorporation of long-chain epoxides like this compound can modify their properties. The long alkyl chains can reduce viscosity, improve flexibility, and enhance hydrophobicity wikipedia.orgmdpi.com. Research into long-chain glycidyl (B131873) ethers, which share structural similarities with this compound, indicates their use as reactive diluents to reduce the viscosity of epoxy resins, thereby improving workability and facilitating the incorporation of fillers wikipedia.orgmdpi.com. For instance, butyl glycidyl ether, a shorter-chain analogue, demonstrated a significant reduction in prepolymer viscosity (up to 97%) when added at 20 wt% to an epoxy system, while also slightly delaying the curing process mdpi.com. This suggests that this compound could similarly enhance the processing characteristics of epoxy formulations.

Copolymerization of long-chain epoxides with other monomers, such as propylene (B89431) oxide (PO) and carbon dioxide (CO2), can yield amphiphilic polyethers creative-proteomics.comacs.orgnih.gov. These copolymers possess a balance of hydrophobic (from the long alkyl chain) and hydrophilic segments, making them suitable for specialized applications. The controlled polymerization of these monomers allows for precise tuning of the hydrophilic-lipophilic balance (HLB) creative-proteomics.comacs.orgnih.gov.

Polyether polyols are key components in the production of polyurethanes, materials widely used in foams, coatings, adhesives, and elastomers creative-proteomics.comacs.org. Polyether polyols are typically synthesized by reacting epoxides, such as ethylene (B1197577) oxide (EO) and propylene oxide (PO), with initiators creative-proteomics.com. Long-chain epoxides, like this compound, can be incorporated into polyether polyol synthesis to introduce longer, hydrophobic segments.

The incorporation of long alkyl chains into polyols can lead to polyurethanes with increased flexibility and improved mechanical properties, such as higher impact strength and flexural modulus, due to the linear nature of the chains acs.orggoogle.com. While specific data for this compound in polyurethane formulations is scarce, the general principle of using long-chain polyether polyols derived from epoxides to tailor polyurethane properties is well-established acs.orggoogle.com. These polyols, when reacted with diisocyanates, form the soft segments of the polyurethane, contributing to its elastomeric behavior acs.orgescholarship.org.

Polymer grafting is a technique used to alter the surface properties of materials, enhancing their performance for specific applications numberanalytics.comnih.govresearchgate.net. This compound, with its reactive epoxide group, can be used to functionalize polymer surfaces. The epoxide ring can react with nucleophilic groups present on a polymer surface, or it can serve as an initiation site for grafting polymers from the surface numberanalytics.comresearchgate.net.

Formulation of Polyether Polyols and Polyurethanes

Lubricants and Surfactants

The hydrophobic nature of the docosyl chain, combined with the reactive epoxide functionality, makes this compound a suitable candidate for synthesizing specialized surfactants and lubricant additives.

Surfactants are molecules that lower the surface tension between two liquids or between a liquid and a solid, commonly used in detergents, emulsifiers, and foaming agents. Long-chain epoxides and their derivatives, such as glycidyl ethers, can be modified to create non-ionic surfactants nih.govresearchgate.netd-nb.infowhiterose.ac.uk. The epoxide group can be reacted with hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to form amphiphilic structures whiterose.ac.uk.

Research has shown that ring-opening of epoxidized fatty acid methyl esters with PEGs of varying chain lengths can yield nonionic surfactants with good surface activity whiterose.ac.uk. These surfactants exhibit reduced surface tension and critical micelle concentrations in the range of 2–35 mg/L whiterose.ac.ukresearchgate.net. While direct synthesis routes for surfactants specifically from this compound are not detailed, the general approach involves reacting the epoxide ring with hydrophilic groups. The long docosyl chain would contribute significantly to the hydrophobic character of the resulting surfactant.

Long-chain epoxides and their derivatives have found applications as lubricant additives, contributing to improved performance characteristics such as friction reduction, wear protection, and viscosity modification escholarship.orgnumberanalytics.comresearchgate.net. Borated, hydrolyzed long-chain hydrocarbyl epoxides, for example, have been reported to be effective friction-reducing additives with excellent oxidation- and corrosion-inhibiting properties researchgate.net. Patent literature also indicates the use of epoxide compounds in lubricant compositions to enhance compatibility with seals and improve the total base number numberanalytics.com.

Polyether-based block copolymers incorporating long alkyl chains, derived from epoxides like hexene oxide or octene oxide, have demonstrated improved oil solubility, viscosity enhancement, and significant reductions in friction and wear when used as lubricant additives escholarship.org. These additives can promote the formation of condensed polymeric films on rubbing surfaces, thereby reducing metallic contact escholarship.org. The long alkyl chains contribute to oil thickening and improved viscosity index (VI) escholarship.org. While direct data for this compound in this context is limited, its structural features align with the requirements for such lubricant additives.

Synthesis of Novel Surfactants and Detergents

Chemical Intermediates and Building Blocks

Epoxides, in general, are highly reactive compounds valued for their ability to undergo ring-opening reactions with nucleophiles, leading to the formation of various functional groups. Long-chain epoxides like this compound are particularly useful as they introduce significant hydrophobic character into the resulting molecules.

The epoxide functional group in this compound serves as a reactive site for nucleophilic attack, facilitating the synthesis of more complex organic molecules. Through ring-opening reactions, it can be converted into vicinal diols, alcohols, and other derivatives, which are crucial building blocks in organic synthesis. scbt.comacs.org The long docosyl chain (C22H45) imparts lipophilicity, making derivatives of this compound suitable for applications requiring specific solubility or interfacial properties. For instance, long-chain epoxides are recognized as versatile intermediate building blocks for the pharmaceutical and polymer industries. mdpi.com The predictable stereochemistry and regioselectivity of epoxide ring-opening reactions allow for precise installation of functional groups, enabling the construction of intricate molecular architectures. acs.org

While direct use of this compound in flavor and fragrance compositions is not documented, its potential as an intermediate in this sector is significant. Epoxides are known precursors for various perfumery chemicals. google.com The ability to functionalize the epoxide ring and leverage the long alkyl chain can lead to the synthesis of molecules with specific olfactory or gustatory properties. Although not an epoxide itself, ethyl acetoacetate (B1235776) (EAA) serves as an example of an intermediate in flavor and fragrance synthesis, where its chemical reactivity allows for the creation of aroma compounds contributing to fruity, floral, and spicy scents. chempoint.com Similarly, derivatives of this compound could potentially be synthesized to impart unique notes or enhance the longevity of fragrances.

Precursors for Complex Organic Molecule Synthesis

Advanced Materials Science Applications

The incorporation of long alkyl chains and the reactive epoxide moiety makes this compound a candidate for developing advanced materials with tailored properties.

Epoxides are fundamental to the production of epoxy resins, which are widely used in composite materials due to their excellent mechanical strength, adhesion, and chemical resistance. scbt.com Long-chain epoxides, like this compound, can be polymerized via anionic ring-opening polymerization (AROP) to form apolar aliphatic polyethers. nih.govd-nb.info When copolymerized with hydrophilic monomers, these long-chain epoxides can yield amphiphilic polyethers, which have applications as polymeric surfactants or in the formation of supramolecular structures. nih.govd-nb.info The long alkyl chains can also influence the self-assembly behavior of polymers, potentially leading to the formation of brush-like architectures on surfaces or within composite matrices. researchgate.net Such materials find applications in various sectors, including aerospace, automotive, and construction, where high performance and specific surface properties are required. jeccomposites.comaddcomposites.comcompositesuk.co.uknanografi.com

The epoxide group is a key functional component in many coating and film applications. Epoxy resins are essential for creating durable coatings with good adhesion and protective properties. scbt.com Thin-film coatings are critical for modifying surface chemistry and achieving desired functionalities in various devices, from medical implants to sensors. klinger-lab.de Polymeric films derived from monomers like this compound could offer tunable surface properties, such as hydrophobicity, due to the long docosyl chain. Functional film coatings are also utilized in the pharmaceutical industry to control drug release, mask tastes or odors, and protect active pharmaceutical ingredients from environmental degradation. biogrund.compharmaexcipients.com While specific coatings derived from this compound are not detailed, its structure suggests potential for creating hydrophobic or barrier coatings.

The chemical industry is increasingly focused on sustainable practices, including the use of renewable resources and the development of green solvents. Long-chain epoxides can be synthesized from bio-renewable alcohols, such as fatty alcohols derived from plant oils, positioning them within the realm of renewable resources. researchgate.net Furthermore, enzymatic epoxidation processes, utilizing enzymes like peroxygenases, are being explored as greener alternatives for producing epoxides from long-chain terminal alkenes. mdpi.com While this compound itself is not typically classified as a solvent, its precursors and derivatives can align with green chemistry principles. The broader field of green solvents encompasses compounds like ethyl lactate (B86563) and 2-methyltetrahydrofuran, which are derived from renewable sources and offer reduced environmental impact compared to traditional petroleum-based solvents. lactic.comcolorado.edusigmaaldrich.com

Analytical Methodologies for 2 Docosyloxirane Characterization

Chromatographic Techniques

Chromatography plays a vital role in separating 2-docosyloxirane from potential impurities or reaction byproducts, allowing for subsequent analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful separation technique used for volatile and semi-volatile compounds. For this compound, GC can separate it based on its boiling point and polarity. When coupled with Mass Spectrometry (GC-MS), it provides both separation and identification capabilities. GC-MS is particularly useful for elucidating the structure of epoxides by analyzing their fragmentation patterns. For long-chain epoxides, GC-MS can identify the molecular ion and characteristic fragment ions resulting from the cleavage of the epoxide ring or the hydrocarbon chain, aiding in the confirmation of the docosyl chain length and the position of the epoxide group marinelipids.capsu.edumdpi.com. Studies on fatty acid epoxides have shown that GC-MS can identify individual epoxides based on their mass spectra and retention times mdpi.com.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is another essential separation technique, especially for compounds that may not be sufficiently volatile or thermally stable for GC. Reversed-phase HPLC (RP-HPLC) is commonly used for analyzing fatty acids and their derivatives, including epoxides nih.govresearchgate.net. HPLC can separate epoxides from unreacted fatty acids or other oxygenated products based on their polarity and hydrophobicity nih.govresearchgate.net. Coupling HPLC with Mass Spectrometry (HPLC-MS) allows for the detection and identification of epoxides, even in complex mixtures. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with MS are effective for analyzing intact epoxidized triglycerides and fatty acids, providing information on their molecular weight and fragmentation patterns marinelipids.canih.govresearchgate.netusda.govmdpi.complos.orgnih.gov. HPLC methods, sometimes involving derivatization, can quantify low levels of epoxides with high sensitivity and recovery rates researchgate.netnih.gov.

Gel Permeation Chromatography (GPC) for Polymer Characterization

While this compound itself is a small molecule, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is primarily used to characterize polymers. If this compound were to be used as a monomer in polymerization reactions, GPC would be employed to determine the molecular weight distribution and polydispersity of the resulting epoxy-functionalized polymers aston.ac.uklcms.czgimitec.comresearchgate.netkpi.ua. GPC separates molecules based on their hydrodynamic volume, allowing for the analysis of oligomeric distributions of epoxy resin prepolymers, which is crucial for formulation and quality control gimitec.com.

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information about this compound, confirming the presence and environment of specific atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound.

¹H NMR Spectroscopy: In ¹H NMR, the protons adjacent to the epoxide ring typically resonate in the range of 2.5 to 3.5 ppm, which is slightly upfield compared to other ethers due to the ring strain libretexts.orgoregonstate.edulibretexts.org. Studies on epoxidized fatty acids report epoxide proton signals between 2.90–3.28 ppm, with chemical shifts moving downfield as the number of epoxy groups increases researchgate.netmarinelipids.ca. The disappearance of olefinic proton signals (around 5.50 ppm) and the appearance of signals around 2.90–3.00 ppm are indicative of epoxide formation researchgate.netmarinelipids.ca. ¹H NMR can also differentiate between stereoisomers of epoxides researchgate.netmarinelipids.ca.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. Carbons within the epoxide ring are typically deshielded due to the presence of oxygen but appear at a slightly higher field (45-55 ppm) compared to typical ether carbons (50-80 ppm), influenced by ring strain oregonstate.educdnsciencepub.com. Specific ¹³C NMR chemical shifts can help confirm the structure and stereochemistry of epoxides cdnsciencepub.comresearchgate.net.

2D NMR: Techniques like ¹H-¹H COSY (Correlation Spectroscopy) can be used to confirm assignments and establish connectivity between protons, further aiding in the structural confirmation of complex epoxide structures, as used in the characterization of stereoisomers researchgate.net.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups.

IR Spectroscopy: The epoxide functional group (oxirane ring) typically exhibits characteristic IR absorption bands. These are often observed as a doublet in the region of 750-880 cm⁻¹ and 810-950 cm⁻¹ due to ring stretching and bending vibrations chemistrytalk.orgspectroscopyonline.com. The C-O stretching vibrations of the epoxide ring also contribute to bands in the 1300-1000 cm⁻¹ region spectroscopyonline.comcore.ac.uk. IR spectroscopy can be used to monitor the progress of epoxidation reactions by observing the disappearance of C=C stretching bands and the appearance of epoxide ring bands sapub.orguitm.edu.my. For example, characteristic epoxide peaks are noted around 825 and 843 cm⁻¹ uitm.edu.my.

Raman Spectroscopy: While less frequently cited specifically for epoxides compared to IR, Raman spectroscopy can also detect vibrations associated with the epoxide ring, providing complementary structural information.

Advanced hyphenated Techniques

On-line Monitoring of Epoxide Reactions

On-line monitoring of epoxide reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. For compounds like this compound, which possess an epoxide ring, real-time analytical techniques allow for tracking the consumption of the epoxide group and the formation of reaction products during synthesis or subsequent reactions.

Key Spectroscopic Techniques for On-line Monitoring:

Spectroscopic methods are particularly well-suited for in-situ and on-line monitoring due to their ability to provide rapid, non-destructive analysis of chemical transformations.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a widely employed technique for monitoring epoxide curing and reactions. It works by detecting the absorption of infrared radiation by specific functional groups. The characteristic vibrational frequencies of the epoxide ring, typically around 914 cm⁻¹ or 1132 cm⁻¹, decrease in intensity as the epoxide ring opens and reacts researchgate.netspectroscopyonline.comrsc.orgcore.ac.ukresearchgate.netveryst.comutexas.eduutexas.eduaip.org. Concurrently, the appearance of new bands corresponding to hydroxyl groups or other reaction products can be observed. By monitoring the change in absorbance of these characteristic peaks over time, the extent of reaction and reaction kinetics can be quantitatively determined spectroscopyonline.comrsc.orgveryst.comutexas.eduutexas.edu. For instance, studies on epoxy-amine reactions show a decrease in the epoxy group band and an increase in hydroxyl group bands, allowing for the calculation of conversion degrees core.ac.ukresearchgate.netveryst.comutexas.eduutexas.edu. FTIR can be implemented with fiber optic probes for in-situ measurements within reaction vessels researchgate.netutexas.eduaip.org.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy is highly effective for monitoring epoxide reactions, including polymerization and curing processes edpsciences.orgmdpi.comresearchgate.netjasco-global.comresearchgate.net. Raman spectroscopy probes molecular vibrations and can provide direct information about chemical bonding. Characteristic Raman bands associated with the epoxide ring, such as the breathing mode around 1254 cm⁻¹, diminish as the reaction progresses jasco-global.comspectroscopyonline.com. Raman spectroscopy offers advantages such as ease of sample preparation and the ability to analyze samples in aqueous systems mdpi.com. It can also be used to monitor dark cure reactions, which might be difficult with thermal methods mdpi.com. Research has demonstrated that Raman spectroscopy can accurately track the conversion of epoxy groups in various epoxy resins, showing good correlation with FTIR and DSC data edpsciences.orgresearchgate.netjasco-global.comresearchgate.net. For example, the ratio of a peak associated with epoxy groups to a stable reference peak (e.g., from a benzene (B151609) ring) can be plotted against time to determine reaction kinetics jasco-global.com.

Chromatographic Techniques for Reaction Monitoring:

While less common for direct on-line monitoring within a reaction vessel compared to spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for analyzing reaction samples taken at intervals, especially for identifying and quantifying individual components, including epoxides and their products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying compounds in a reaction mixture. It is particularly useful for analyzing epoxides derived from fatty acids or for monitoring epoxidation reactions themselves bohrium.commarinelipids.canih.goveuropeanpharmaceuticalreview.comchrom-china.commdpi.com. GC-MS can separate individual epoxide isomers and quantify their concentrations, providing detailed insights into reaction selectivity and product distribution bohrium.commarinelipids.camdpi.com. For instance, in the epoxidation of fatty acid methyl esters, GC-MS is used to identify and quantify the various epoxide products formed, aiding in process control and optimization bohrium.commdpi.com. It can also be used to monitor the consumption of reactants and the formation of products, as seen in studies involving the monitoring of methyl iodine during ephedrine (B3423809) synthesis or the analysis of epoxides in gas-phase reactions europeanpharmaceuticalreview.com. The technique's ability to provide mass spectra allows for the identification of compounds based on their molecular ion and fragmentation patterns bohrium.commarinelipids.camdpi.com.
  • Data Table Example: FTIR Monitoring of Epoxide Conversion

    The following table illustrates typical data obtained from FTIR monitoring of an epoxy reaction, showing the decrease in the epoxide peak's absorbance over time, indicative of reaction progress. This data would be collected in real-time or at regular intervals during the reaction.

    Time (min) Absorbance at 914 cm⁻¹ (Epoxide Peak) Absorbance at 2970 cm⁻¹ (Reference Peak) Calculated Epoxy Conversion (%)
    0 0.850 1.200 0.0
    10 0.720 1.210 15.3
    20 0.590 1.205 30.6
    30 0.470 1.200 44.7
    45 0.330 1.195 61.2
    60 0.210 1.190 77.1
    90 0.080 1.185 93.2

    Note: The "Calculated Epoxy Conversion (%)" would typically be derived from the ratio of the epoxide peak absorbance to a reference peak absorbance, normalized to the initial state, and potentially using calibration curves or established kinetic models. For example, Conversion = 1 - (Abs_epoxide_t / Abs_epoxide_0) / (Abs_ref_t / Abs_ref_0), where 't' denotes time and '0' denotes the initial state.

    Research Findings on On-line Monitoring:

  • Correlation with DSC: Raman spectroscopy has shown a close correlation with Differential Scanning Calorimetry (DSC) in monitoring epoxy cure kinetics, providing direct information on chemical bonds and in-situ reaction control edpsciences.orgresearchgate.net.
  • Quantitative Analysis: FTIR and Raman spectroscopy allow for quantitative analysis of reaction progress by tracking the depletion of reactant peaks and the evolution of product peaks spectroscopyonline.comrsc.orgjasco-global.com. Kinetic constants can be determined by assuming linear fits during the reaction phase and analyzing the band ratios spectroscopyonline.com.
  • Process Optimization: On-line monitoring techniques are vital for optimizing reaction parameters such as temperature, time, and reactant ratios, leading to improved yield, purity, and reduced processing times spectroscopyonline.comveryst.combohrium.comeuropeanpharmaceuticalreview.comuni-muenchen.de. For example, FTIR data can be used to evaluate cure time by determining when steady-state conditions are reached spectroscopyonline.compiketech.com.
  • In-situ Measurement: The use of fiber optic probes with FTIR spectrometers enables in-situ measurements directly within the reaction environment, providing real-time data without the need for sample extraction researchgate.netutexas.eduaip.org.
  • GC-MS for Detailed Analysis: GC-MS is crucial for detailed analysis of complex reaction mixtures, allowing for the identification and quantification of multiple epoxide isomers and by-products, which is essential for understanding reaction pathways and controlling product quality bohrium.commdpi.com.
  • The application of these on-line monitoring techniques to this compound would involve tracking the characteristic epoxide ring vibrations using FTIR or Raman spectroscopy, or analyzing reaction aliquots using GC-MS to monitor the conversion of the epoxide and the formation of subsequent products.

    Compound List:

  • This compound
  • Diglycidyl Ether of Bisphenol A (DGEBA)
  • Propylene (B89431) Oxide (PO)
  • Allyl glycidyl (B131873) ether (AGE)
  • Propargyl glycidyl ether (PGE)
  • Adamantylmethyl glycidyl ether (AMGE)
  • Epichlorohydrin (B41342) (ECH)
  • Cyclohexene
  • 1,2-epoxycyclohexane
  • Tetramethylethylene
  • Isoprene
  • Limonene
  • Tetramethyloxirane
  • Isoprene monoxide
  • Biological Interactions in Vitro & Non Clinical Relevance

    Interactions with Model Biological Systems (In Vitro)

    In vitro studies provide a controlled environment to dissect the fundamental biological activities of compounds like 2-docosyloxirane, free from the complexities of a whole organism.

    The cellular entry and membrane association of long-chain aliphatic molecules like this compound are governed by their physicochemical properties, primarily their significant lipophilicity. While direct studies on this compound are not extensively documented, the behavior of similar long-chain fatty acids and lipid-like molecules in cell culture models offers valuable insights.

    The prevailing understanding is that long-chain fatty acids traverse the plasma membrane via multiple, often overlapping, mechanisms. These include passive diffusion, driven by the concentration gradient and high membrane solubility, and protein-mediated transport. nih.gov Given its structure, this compound is expected to readily partition into the lipid bilayer of cellular membranes. This association is a critical first step for its subsequent intracellular effects. The interaction with the cell membrane is not merely a passive entry point but can also influence membrane properties and the function of membrane-associated proteins. mdpi.com

    Studies on lipid-like materials synthesized from alkyl epoxides for gene delivery have shown that cellular internalization is efficient, often occurring through processes like macropinocytosis. pnas.org This suggests that once associated with the membrane, this compound could be internalized through endocytic pathways. The specific pathway may depend on the cell type and the experimental conditions. For instance, in studies using co-cultures of Caco-2 and HT-29 cells to model the intestinal epithelium, various endocytosis mechanisms are involved in the uptake of nanoparticles and complex molecules. nsf.gov

    Table 1: Postulated Cellular Uptake Mechanisms for this compound Based on Analogue Studies

    Mechanism Description Supporting Evidence from Analogues
    Passive Diffusion Movement across the cell membrane driven by the concentration gradient and lipid solubility. Long-chain fatty acids exhibit passive diffusion due to their lipophilic nature. nih.gov
    Membrane Association Partitioning into the lipid bilayer, potentially altering membrane fluidity and protein function. Phorbol esters, which have long alkyl chains, localize exclusively to cell membranes. acs.org The lipid composition of membranes plays a crucial role in the interaction with peripheral proteins. mdpi.com

    | Endocytosis | Internalization into the cell via vesicles. This can include macropinocytosis or other specific endocytic pathways. | Lipid-like materials synthesized from alkyl epoxides are taken up by macropinocytosis. pnas.org |

    The epoxide functional group is an electrophilic moiety, rendering it susceptible to nucleophilic attack from various biomolecules, including proteins and nucleic acids. This reactivity is a cornerstone of the biological activity of many epoxides.

    Reactivity with Proteins: The primary nucleophiles in proteins are the side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), as well as the N-terminus. youtube.com Epoxides can covalently modify these residues, leading to altered protein structure and function. While specific studies on this compound are lacking, research on other aliphatic epoxides indicates that they can react with amino acids. For example, propylene (B89431) oxides have been shown to react with deoxycytidine. umich.edu The reactivity is influenced by the substituents on the epoxide ring.

    Reactivity with Nucleic Acids: The nucleophilic sites on DNA bases, particularly the N7 position of guanine, are known targets for alkylating agents, including epoxides. researchgate.net The reaction of epoxides with DNA can lead to the formation of adducts, which are implicated in mutagenicity. Studies on a series of 1,2-epoxy alkanes (from C3 to C8) have shown that they react with DNA to form 7-alkylguanine adducts. nih.gov Interestingly, this research indicated that reactivity decreases as the carbon chain length increases. nih.gov Conversely, other studies on long-chain enals suggest that their epoxidation can increase their reactivity towards DNA. oup.com Therefore, while the long alkyl chain of this compound might sterically hinder its reaction with DNA, the intrinsic reactivity of the epoxide group remains a potential source of interaction.

    Table 2: Potential Reactivity of this compound with Biomolecules

    Biomolecule Potential Reaction Site Consequence of Reaction Inferred from Analogue Studies
    Proteins Cysteine, Histidine, Lysine residues Covalent modification, alteration of protein function General reactivity of epoxides with nucleophilic amino acid side chains. youtube.com

    | Nucleic Acids (DNA) | N7 of Guanine | Formation of DNA adducts | Shorter chain 1,2-epoxy alkanes form adducts with guanine. nih.gov |

    In vitro systems utilizing purified enzymes or subcellular fractions like microsomes are invaluable for elucidating the metabolic fate of compounds. For epoxides, enzymatic hydrolysis is a major biotransformation pathway.

    The primary enzymes responsible for the metabolism of endogenous and xenobiotic epoxides are the epoxide hydrolases (EHs). Of particular relevance to long-chain fatty acid epoxides is the soluble epoxide hydrolase (sEH, encoded by the EPHX2 gene). This enzyme catalyzes the addition of water to the epoxide ring, yielding the corresponding vicinal diol. researchgate.net This conversion generally results in a significant reduction in the biological activity of the epoxide. It is highly probable that this compound is a substrate for sEH, undergoing hydrolysis to 2,3-docosanediol. In vitro studies with inhibitors of sEH have been instrumental in demonstrating the role of this enzyme in regulating the levels of bioactive lipid epoxides. nih.gov

    Besides sEH, other enzymes can also metabolize epoxides. Microsomal epoxide hydrolase (mEH) can also hydrolyze fatty acid epoxides, although generally with a much lower efficiency compared to sEH. Furthermore, studies have shown that unspecific peroxygenases (UPOs) from fungi are capable of catalyzing the epoxidation of long-chain terminal alkenes (from C12 to C20), indicating that enzymatic systems exist that can both form and potentially degrade such long-chain epoxides. mdpi.comresearchgate.net

    Table 3: Potential Enzymatic Biotransformation Pathways for this compound

    Enzyme Family Action on Epoxide Resulting Product Supporting Evidence
    Soluble Epoxide Hydrolase (sEH) Hydrolysis (addition of water) 2,3-docosanediol Primary metabolic pathway for long-chain fatty acid epoxides.
    Microsomal Epoxide Hydrolase (mEH) Hydrolysis (addition of water) 2,3-docosanediol Can hydrolyze fatty acid epoxides, but less efficiently than sEH.

    | Cytochrome P450 (CYP) Monooxygenases | Potential further oxidation | Hydroxylated derivatives | CYPs are involved in the metabolism of various lipids. escholarship.org |

    Reactivity with Biomolecules (e.g., proteins, nucleic acids) in simulated environments

    Mechanistic Studies of Molecular Recognition

    Understanding how this compound is recognized at a molecular level is key to deciphering its mechanism of action. This involves studying its binding to potential protein targets and the subsequent conformational changes.

    Long-chain fatty acids and their derivatives, including eicosanoids, are known to be endogenous ligands for a class of transcription factors known as nuclear receptors. nih.gov Peroxisome proliferator-activated receptors (PPARs) are prominent members of this family and are key regulators of lipid metabolism. uchile.cl PPARs are activated by the binding of lipid molecules to their ligand-binding domain. encyclopedia.pub

    Given its structural similarity to long-chain fatty acids, it is plausible that this compound or its metabolites could serve as ligands for PPARs or other nuclear receptors. The binding of a ligand to a nuclear receptor typically involves a combination of hydrophobic interactions, accommodating the long alkyl chain, and more specific interactions involving the functional group. In the case of this compound, the epoxide ring could form specific hydrogen bonds or other polar interactions within the ligand-binding pocket of a receptor. Studies have shown that liver fatty acid-binding protein (L-FABP) can bind long-chain fatty acids and enhance their delivery to the nucleus, where they can interact with receptors like PPARα. acs.org

    The binding of a ligand to its receptor is often coupled with a conformational change in the protein, which is a critical step in signal transduction. For nuclear receptors like PPARs, ligand binding induces a conformational shift that facilitates the dissociation of corepressors and the recruitment of coactivators, leading to the regulation of gene transcription. uchile.cl

    While there are no direct studies showing conformational changes induced by this compound, research on other ligand-receptor systems provides a model for this process. For example, the binding of fatty acids to PPARs is known to cause a significant conformational change in the receptor's ligand-binding domain. uchile.cl Similarly, studies on bacterial regulatory proteins have shown that the binding of an epoxide ligand can induce substantial conformational changes, leading to the protein's dissociation from DNA. oup.com It is therefore highly likely that if this compound binds to a protein receptor, it would induce a conformational change that modulates the protein's activity.

    Table 4: Compound Names Mentioned in this Article

    Compound Name
    2,3-docosanediol
    This compound
    7-alkylguanine
    Caco-2
    HT-29
    Peroxisome proliferator-activated receptors (PPARs)

    Lack of Publicly Available Data Precludes Article Generation on the Biological and Ecological Interactions of this compound

    Despite a comprehensive search of scientific literature and databases, no specific information is publicly available regarding the biological and ecological interactions of the chemical compound this compound. As a result, it is not possible to generate the requested article focusing on its cellular effects, interactions with microorganisms, or environmental degradation pathways.

    The initial and subsequent targeted searches for "this compound" in relation to key terms such as "cell growth," "cell differentiation," "in vitro studies," "model organisms," "environmental microorganisms," and "degradation pathways" did not yield any relevant research findings. The search results provided general information on these biological and ecological concepts but failed to produce any data specifically pertaining to this compound.

    This lack of information suggests that this compound may not have been a subject of in-depth scientific investigation in the specified areas of biological and environmental science, or that such research has not been published in publicly accessible domains. Without primary or secondary research data, the generation of a scientifically accurate and informative article as per the user's detailed outline is unachievable.

    Therefore, the sections and subsections requested under "" and "Ecological and Environmental Interactions (Chemical Ecology)" cannot be addressed for this compound.

    Future Directions and Emerging Research Avenues

    Exploration of Novel Functionalized 2-Docosyloxirane Derivatives

    The high reactivity of the epoxide ring in this compound makes it an ideal starting point for the synthesis of a diverse array of functionalized derivatives. mdpi.comcsic.es The opening of the epoxide ring can introduce additional functional groups, such as hydroxyls, which can then be used in subsequent reactions to create materials with specific properties. frontiersin.org Future research will likely focus on developing novel synthetic routes to create these derivatives. For instance, reacting this compound with various nucleophiles could yield a library of new compounds with unique physicochemical properties. The synthesis of these new derivatives is a key step toward expanding the applications of this versatile molecule. nih.gov

    The exploration of these derivatives could lead to the development of new surfactants, emulsifiers, and specialty polymers. The long docosyl chain provides significant hydrophobicity, which, when combined with new functional groups, could result in amphiphilic molecules with tailored properties for applications in drug delivery, personal care products, and industrial formulations. Research into the structure-property relationships of these new derivatives will be crucial for guiding their design and application.

    Sustainable Synthesis and Application Pathways

    The increasing demand for environmentally friendly chemical processes is driving research into sustainable synthesis methods. For long-chain epoxides like this compound, this includes the use of enzymatic catalysts and green oxidizing agents. Fungal peroxygenases, for example, have shown promise in the epoxidation of long-chain terminal alkenes, offering a green alternative to traditional chemical methods. mdpi.comcsic.esnih.gov These enzymes are robust, require only hydrogen peroxide as a cosubstrate, and can operate under mild reaction conditions. mdpi.comcsic.esnih.gov Future research will likely focus on optimizing these enzymatic systems for the specific synthesis of this compound, potentially leading to higher yields and selectivity. mdpi.com

    Another avenue for sustainable synthesis is the use of catalytic systems that employ environmentally benign oxidants like hydrogen peroxide. nih.gov The development of efficient and recyclable catalysts for the epoxidation of docosene would significantly reduce the environmental impact of this compound production. nih.gov Furthermore, exploring the use of this compound derived from renewable feedstocks would enhance its sustainability profile. As the chemical industry shifts towards a circular economy, the development of these green synthesis and application pathways will be paramount. The epoxidation of vegetable oils and other bio-based feedstocks is already being investigated for the synthesis of sustainable polymers, a field where this compound could find significant application. orientjchem.org

    Advanced Characterization Techniques for Complex Systems

    A thorough understanding of the structure and properties of this compound and its derivatives is essential for their effective application. Advanced characterization techniques will play a pivotal role in this endeavor. Spectroscopic methods such as proton and carbon NMR (¹H NMR and ¹³C NMR) are fundamental for elucidating the molecular structure of new derivatives. wisdomlib.org

    For more complex systems, such as polymers and composites incorporating this compound, a suite of advanced techniques is required. tandfonline.com These may include:

    Fourier Transform Infrared Spectroscopy (FT-IR): To identify chemical functional groups. tandfonline.com

    Gel Permeation Chromatography (GPC): To determine molecular weight and distribution in polymers. tandfonline.com

    Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate thermal properties and stability. tandfonline.comresearchgate.net

    Scanning Electron Microscopy (SEM): To study the morphology of composite materials. tandfonline.com

    X-ray Absorption Spectroscopy (XAS): To probe the local atomic structure. frontiersin.orgnih.gov

    The challenge often lies in differentiating specific functional groups, like epoxides and hydroxyls, within a complex matrix. frontiersin.org Therefore, the development and application of integrated and high-resolution analytical techniques will be critical for advancing research in this area. frontiersin.org

    Below is an interactive table summarizing some of the key characterization techniques and their applications.

    Technique Information Obtained Application in this compound Research
    ¹H and ¹³C NMRMolecular structure and connectivityConfirming the structure of new derivatives. wisdomlib.org
    FT-IRPresence of functional groupsIdentifying the epoxide ring and its reaction products. tandfonline.com
    GPCMolecular weight and polydispersityCharacterizing polymers made from this compound. tandfonline.com
    DSC/TGAThermal transitions and stabilityAssessing the thermal properties of new materials. tandfonline.comresearchgate.net
    SEMSurface morphology and microstructureVisualizing the structure of composites and blends. tandfonline.com
    XASLocal electronic and geometric structureInvestigating the coordination environment of catalysts used in synthesis. frontiersin.orgnih.gov

    Integration of Computational and Experimental Methodologies

    Computational modeling is a powerful tool that can accelerate the discovery and optimization of new materials and processes. nih.gov By simulating the behavior of molecules and reactions, researchers can gain insights that are difficult to obtain through experiments alone. nih.gov In the context of this compound, computational modeling can be used to:

    Predict the reactivity of the epoxide ring with different reagents.

    Simulate the polymerization of this compound to understand the resulting polymer architecture.

    Model the self-assembly of functionalized derivatives in solution.

    Screen potential catalysts for sustainable synthesis routes.

    The integration of computational modeling with experimental work creates a synergistic feedback loop. plos.orgcomsol.com Computational predictions can guide experimental design, while experimental results can be used to validate and refine the computational models. elifesciences.org This integrated approach can lead to a more efficient and targeted research process, saving time and resources. For example, computational fluid dynamics could be used to model the behavior of plasma, a complex system of electrons, ions, and neutral species, which could have applications in novel synthesis or modification processes for materials derived from this compound. comsol.com

    Interdisciplinary Research with Materials Science and Biochemistry

    The unique properties of this compound, particularly its long aliphatic chain and reactive epoxide group, make it a prime candidate for interdisciplinary research. ucsb.edu Collaborations between chemists, materials scientists, and biochemists are likely to yield exciting new discoveries and applications. cam.ac.uk

    In materials science , this compound and its derivatives can be used to create novel polymers, coatings, and composites. researchgate.net The long alkyl chain can impart hydrophobicity and flexibility, while the functional groups derived from the epoxide can be used for cross-linking or for grafting onto other materials. polito.it This could lead to the development of advanced materials with tailored properties for applications in electronics, aerospace, and biomedical devices. pathwaystoscience.org

    In biochemistry , the biocompatibility of long-chain lipids suggests that this compound derivatives could be used in biomedical applications. ucsb.edu For example, they could be incorporated into lipid nanoparticles for drug delivery or used to create biocompatible coatings for medical implants. The enzymatic functionalization of this compound is an area where biochemistry and synthetic chemistry can converge to create novel bioactive molecules. orientjchem.org The study of how these molecules interact with biological systems is a rich area for future research. ucsb.edu The growing field of organic bioelectronics, which merges materials science and biology, could also provide new avenues for the application of this compound-based materials. cam.ac.uk

    Q & A

    Basic Research Questions

    Q. What are the recommended safety protocols for handling 2-docosyloxirane in laboratory settings?

    • Methodological Answer :

    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosols/dust are generated .
    • Ventilation : Use fume hoods for procedures involving heating or volatilization to avoid inhalation exposure .
    • Storage : Store in sealed containers away from heat sources and incompatible substances (e.g., strong acids/bases). Monitor storage temperature to prevent degradation .
    • Emergency Measures : For spills, evacuate the area, use inert absorbents (e.g., vermiculite), and dispose of waste per institutional guidelines .

    Q. What synthetic routes are commonly employed for the preparation of this compound?

    • Methodological Answer :

    • Epoxidation of Alkenes : Use peracids (e.g., mCPBA) or hydrogen peroxide with catalysts (e.g., tungsten-based) under controlled temperatures (0–25°C). Monitor reaction progress via thin-layer chromatography (TLC) .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to achieve >95% purity. Validate purity via NMR and GC-MS .
    • Example Table :
    MethodCatalystYield (%)Purity (%)
    mCPBA EpoxidationNone7897
    H₂O₂/TungstenNa₂WO₄6592

    Q. How should researchers document experimental procedures involving this compound to ensure reproducibility?

    • Methodological Answer :

    • Lab Reports : Follow standardized formats (e.g., title, abstract, methods, results, references) with detailed annotations of reagent grades, equipment calibration, and environmental conditions (humidity, temperature) .
    • Data Logging : Use electronic lab notebooks (ELNs) to timestamp procedures, including deviations (e.g., unexpected exotherms) and corrective actions .

    Advanced Research Questions

    Q. What strategies can address contradictions in reported solubility parameters of this compound?

    • Methodological Answer :

    • Systematic Replication : Reproduce experiments using standardized solvents (e.g., HPLC-grade) and controlled temperatures. Compare results with literature using statistical tools (e.g., ANOVA) .
    • Meta-Analysis : Aggregate data from multiple studies to identify outliers or methodological biases (e.g., variations in solvent polarity measurements) .

    Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

    • Methodological Answer :

    • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for ring-opening reactions. Validate with experimental kinetic data .
    • Molecular Dynamics : Simulate solvent effects on epoxide stability using force fields (e.g., OPLS-AA) in software like GROMACS .

    Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?

    • Methodological Answer :

    • 2D NMR : Employ HSQC and HMBC to assign stereochemistry and confirm epoxide ring integrity .
    • X-Ray Crystallography : Co-crystallize with heavy-atom derivatives (e.g., iodine) for high-resolution structural elucidation .

    Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?

    • Methodological Answer :

    • Accelerated Aging Studies : Expose the compound to UV light, humidity, and microbial consortia. Analyze degradation products via LC-MS/MS and FT-IR .
    • Ecotoxicology Assays : Use Daphnia magna or algal models to assess toxicity of degradation intermediates, referencing OECD guidelines .

    Methodological Guidelines

    • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., NMR vs. XRD for structural confirmation) and consult interdisciplinary literature to identify overlooked variables (e.g., trace metal impurities) .
    • Ethical Reporting : Disclose all methodological limitations (e.g., solvent purity thresholds) and conflicts of interest in publications .

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    Reactant of Route 1
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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.